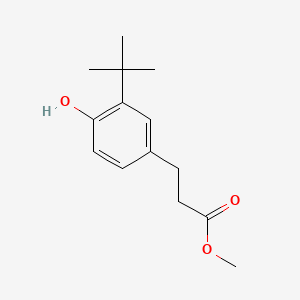

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate

概述

描述

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is an organic compound with a complex structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of Benzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

科学研究应用

Material Science

Antioxidant Properties

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is widely recognized for its role as an antioxidant in polymer technology. It is utilized in stabilizing polymers against oxidative degradation, which is crucial for enhancing the longevity and performance of materials such as polyolefins, polyamides, and synthetic rubbers. The compound effectively inhibits the oxidative processes that can lead to material deterioration over time .

Applications in Plastics and Coatings

In the plastics industry, this compound is incorporated into formulations to improve thermal stability and resistance to discoloration. It is particularly effective in applications involving coatings and lubricants where oxidative stability is paramount . The compound's ability to function synergistically with other stabilizers enhances its effectiveness in various formulations.

Food Preservation

Use as a Food Additive

this compound has potential applications in food preservation due to its antioxidant properties. It can be used to prevent rancidity in fats and oils, thereby extending shelf life and maintaining nutritional quality . Its incorporation into food packaging materials helps in reducing oxidation-related spoilage, making it a valuable additive in the food industry.

Cosmetic Formulations

Stability Enhancer

In cosmetic formulations, the compound serves as an antioxidant that protects sensitive ingredients from oxidative degradation. Its inclusion helps maintain product integrity and efficacy over time . The ability to prevent discoloration and rancidity makes it suitable for various cosmetic products, including creams, lotions, and sunscreens.

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may have applications in pharmaceuticals due to its antioxidant properties. Antioxidants play a critical role in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . Ongoing studies are exploring its potential therapeutic benefits.

Case Studies

作用机制

The mechanism of action of Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways and processes.

相似化合物的比较

Similar Compounds

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with additional tert-butyl groups.

Benzenepropanoic acid, ethyl ester: Similar ester group but with an ethyl group instead of a methyl group.

Benzenepropanoic acid, methyl ester: Similar ester group but without the tert-butyl and hydroxyl groups.

Uniqueness

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

生物活性

Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate, also known as Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate , is a phenolic compound recognized for its antioxidant properties and potential applications in various fields, including polymer manufacturing and biomedical research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 292.42 g/mol. The compound features a hindered phenolic structure that contributes to its antioxidant capabilities. Its synthesis typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions using dimethyl sulfoxide as a promoter .

Antioxidant Activity

The primary biological activity of this compound is its antioxidant effect . Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress that can lead to cellular damage and various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity is attributed to the compound's ability to donate hydrogen atoms to free radicals, stabilizing them and preventing chain reactions that can cause cellular damage. Studies have shown that the compound can form intermolecular hydrogen bonds, enhancing its stability and effectiveness as an antioxidant .

1. Polymer Stabilization

This compound is widely used as a polymeric stabilizer in plastics and other materials. Its antioxidant properties help prevent degradation of polymers by inhibiting oxidative reactions during processing and storage. This application is particularly valuable in extending the lifespan of materials exposed to heat and light .

2. Biomedical Research

Recent studies have explored the potential of this compound in biomedical applications:

- Cancer Therapy : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, potentially making it a candidate for anticancer therapies. The compound has been shown to induce apoptosis in specific tumor cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

- Neuroprotection : The antioxidant properties may also confer neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit oxidative stress in neuronal cells could be significant in developing treatments aimed at protecting against cognitive decline .

Case Study 1: Antioxidant Efficacy

A study published in Food Chemistry examined the antioxidant efficacy of this compound in lipid systems. The findings indicated that the compound effectively reduced lipid peroxidation levels, demonstrating its potential as a food preservative .

Case Study 2: Polymer Applications

In a polymer manufacturing case study, this compound was evaluated for its effectiveness as an additive in polypropylene. Results showed significant improvements in thermal stability and resistance to oxidative degradation when incorporated into the polymer matrix .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate?

The compound is typically synthesized via esterification of the corresponding propanoic acid derivative. A common approach involves reacting 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Alternative methods may employ tert-butyl prop-2-enoate intermediates in THF with NaH as a base, followed by purification via silica gel chromatography . Purity verification is critical, with GC or HPLC recommended (>98% purity standards) .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization relies on NMR (¹H/¹³C) for functional group identification (e.g., phenolic -OH at δ 5.5–6.0 ppm, ester carbonyl at ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight (C₁₄H₂₀O₃, MW 236.31). For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for structurally related methyl propanoate derivatives) provides definitive stereochemical data .

Q. What mechanisms underlie its antioxidant activity?

The phenolic hydroxyl group at the 4-position acts as a radical scavenger, donating hydrogen atoms to stabilize free radicals (e.g., peroxyl radicals in lipid oxidation). The tert-butyl groups at the 3-position enhance steric protection of the phenolic -OH, prolonging antioxidant efficacy. Standard assays include DPPH radical scavenging and oxygen radical absorbance capacity (ORAC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization requires solvent/base selection (e.g., THF/NaH for esterification, as in related tert-butyl propanoate syntheses) and temperature control. Catalytic methods using lipases or ionic liquids may improve green chemistry metrics. Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps, while column chromatography or recrystallization ensures purity .

Q. What experimental strategies address stability challenges under varying pH and temperature?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking identifies degradation products (e.g., hydrolysis to the free acid). Buffered solutions (pH 3–9) reveal pH-dependent stability. Antioxidant efficacy retention is assessed post-stress via DPPH assays. Storage recommendations include inert atmospheres and desiccated conditions .

Q. How do researchers resolve contradictions in reported antioxidant efficiency values?

Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS) or impurities in test samples. Cross-validation using multiple assays and strict adherence to purity standards (≥98% by GC) is essential. Comparative studies with structural analogs (e.g., ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, CAS 36294-24-3) clarify substituent effects on activity .

Q. What methodologies evaluate synergistic effects with other antioxidants?

Isobolographic analysis or combination index (CI) methods quantify synergism. For example, combining this compound with α-tocopherol in lipid peroxidation models (e.g., linoleic acid emulsions) measures enhanced inhibition rates. HPLC-MS monitors degradation pathways to confirm cooperative stabilization .

Q. Methodological Considerations

- Purity Assurance : Use GC/HPLC with internal standards (e.g., methyl benzoate) and reference materials from accredited suppliers .

- Radical Scavenging Assays : Standardize DPPH concentrations (e.g., 100 μM in ethanol) and incubation times (30 min, dark) to minimize variability .

- Computational Modeling : DFT calculations predict radical scavenging potential by analyzing H-atom transfer energetics at the phenolic -OH site .

属性

IUPAC Name |

methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-9-10(5-7-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUZOWCUYWPFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074039 | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36837-50-0 | |

| Record name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36837-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。